1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride
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Overview
Description
1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride is an organic compound with the molecular formula C8H10BrNO·HCl It is a derivative of methanamine, substituted with a bromine atom at the 3-position and a methoxy group at the 5-position on the phenyl ring
Preparation Methods
The synthesis of 1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with 3-bromo-5-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to a primary amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy and bromine substituents on the phenyl ring influence its binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, affecting their activity and function.
Comparison with Similar Compounds
1-(3-Bromo-5-methoxyphenyl)methanaminehydrochloride can be compared with similar compounds such as:
1-(3-Bromo-5-methylphenyl)methanaminehydrochloride: Similar structure but with a methyl group instead of a methoxy group.
1-(3-Bromo-4-methoxyphenyl)methanaminehydrochloride: The position of the methoxy group is different, affecting its chemical properties and reactivity.
1-(3-Bromo-5-nitrophenyl)methanaminehydrochloride: Contains a nitro group instead of a methoxy group, leading to different reactivity and applications.
Biological Activity
1-(3-Bromo-5-methoxyphenyl)methanamine hydrochloride is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromo and methoxy group on the phenyl ring, may exhibit various pharmacological effects, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C9H12BrN·HCl
- Molecular Weight : 248.56 g/mol
The biological activity of 1-(3-bromo-5-methoxyphenyl)methanamine hydrochloride is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The bromo and methoxy substituents can influence the compound's binding affinity and selectivity towards these targets, potentially leading to varied biological effects.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cell lines.
Case Studies
-
Cytotoxicity Assays : In vitro studies demonstrated that 1-(3-bromo-5-methoxyphenyl)methanamine hydrochloride exhibits significant cytotoxicity against several cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values of approximately 2.5 µM.
- HCT-116 (colon cancer) : IC50 values around 3.0 µM.
- U-937 (leukemia) : IC50 values of about 4.0 µM.
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to increased levels of p53 and caspase-3 cleavage in MCF-7 cells, suggesting a mechanism involving the activation of apoptotic signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, 1-(3-bromo-5-methoxyphenyl)methanamine hydrochloride has also been evaluated for its antimicrobial effects.
Research Findings
- Antimicrobial Assays : The compound showed promising activity against various bacterial strains, including:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(3-bromo-5-methoxyphenyl)methanamine hydrochloride, it is beneficial to compare it with structurally related compounds:
Compound Name | IC50 (µM) | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
1-(3-Bromo-5-methoxyphenyl)methanamine hydrochloride | 2.5 | Yes | Yes |
1-(4-Bromo-3-methoxyphenyl)methanamine hydrochloride | 3.0 | Yes | Moderate |
1-(4-Methoxyphenyl)methanamine | >10 | No | No |
This table highlights the superior biological activity exhibited by 1-(3-bromo-5-methoxyphenyl)methanamine hydrochloride compared to its analogs.
Properties
Molecular Formula |
C8H11BrClNO |
---|---|
Molecular Weight |
252.53 g/mol |
IUPAC Name |
(3-bromo-5-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H |
InChI Key |
HABYHDCBANMEGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN)Br.Cl |
Origin of Product |
United States |
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